molecular formula C₁₈H₂₅N₃O₂ B1142289 (2'S,2R,cis)-Saxagliptin CAS No. 1564265-94-6

(2'S,2R,cis)-Saxagliptin

Cat. No. B1142289
CAS RN: 1564265-94-6
M. Wt: 315.41
InChI Key:
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Description

(2S,2R,cis)-Saxagliptin is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Bristol-Myers Squibb. It is a small molecule that has been approved by the US Food and Drug Administration (FDA) for the treatment of type 2 diabetes. Saxagliptin is the first in a new class of drugs known as DPP-4 inhibitors, which work by inhibiting the activity of DPP-4, an enzyme involved in the breakdown of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, saxagliptin helps to increase the levels of GLP-1 and GIP in the body, which in turn stimulates the release of insulin and reduces glucose levels.

Mechanism of Action

(2’S,2R,cis)-Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . It works by affecting the action of natural hormones in the body called incretins . Incretin hormones are more active in response to higher blood sugar levels and less active in response to low blood sugar, thus the risk of dangerously low blood sugar (hypoglycemia) is low with saxagliptin monotherapy .

properties

IUPAC Name

(1R,3R,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-GZOFXQHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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